5-Bromo-3-chloro-2-fluorobenzotrifluoride chemical properties
5-Bromo-3-chloro-2-fluorobenzotrifluoride chemical properties
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: Properties, Reactivity, and Synthetic Applications
Authored by: A Senior Application Scientist
Introduction
5-Bromo-3-chloro-2-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring four distinct functionalities on the benzene ring—a bromine atom, a chlorine atom, a fluorine atom, and a trifluoromethyl group—renders it a highly versatile and valuable synthetic building block. The trifluoromethyl (CF3) group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This guide provides a comprehensive overview of the known chemical properties, predicted spectral characteristics, and synthetic utility of 5-Bromo-3-chloro-2-fluorobenzotrifluoride, offering a technical resource for researchers and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate information from suppliers and make expert predictions based on its structure.
Physicochemical Data
The core identifying and physical properties of 5-Bromo-3-chloro-2-fluorobenzotrifluoride are summarized in the table below. This data is critical for reaction planning, safety assessments, and purification strategies.
| Property | Value | Source |
| CAS Number | 914225-67-5 | [3][4][5] |
| Molecular Formula | C₇H₂BrClF₄ | [3][4] |
| Molecular Weight | 277.44 g/mol | [3][5][6] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 189 °C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 68.1 ± 25.9 °C | [4] |
| Refractive Index | 1.476 | [4] |
| LogP (XLogP3) | 4.26 | [4] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure verification and purity assessment. While public spectral data is limited[7], the expected NMR spectra can be predicted based on the compound's structure.
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¹H NMR: The spectrum would feature two signals corresponding to the two aromatic protons.
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The proton at C6 (adjacent to the bromine) would likely appear as a doublet, split by the proton at C4.
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The proton at C4 (between the chlorine and bromine) would appear as a doublet of doublets, split by the proton at C6 and the fluorine atom at C2.
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¹⁹F NMR: Two distinct signals are expected.
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A singlet for the highly deshielded -CF₃ group.
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A more complex multiplet for the fluorine atom at C2, coupled to the aromatic protons.
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¹³C NMR: The spectrum would show seven distinct signals for the seven carbon atoms, with characteristic splitting patterns (quartet) for the -CF₃ carbon and C-F couplings for the carbons attached to or near the fluorine atom.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Bromo-3-chloro-2-fluorobenzotrifluoride lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This regioselectivity is the cornerstone of its utility as a building block.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is the primary site for synthetic modification. It readily participates in cornerstone C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for assembling complex molecular scaffolds from simpler precursors.[1][2]
The general scheme for a Suzuki-Miyaura coupling is shown below, where the bromine is selectively replaced, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromine bond, forming a Pd(II) complex.
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Transmetalation: The organic group (R) from the activated boronic acid (in the form of a borate anion, formed by reaction with a base) is transferred to the palladium center, displacing the bromide.
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Reductive Elimination: The two organic fragments (Ar and R) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Part 3: Experimental Protocol for a Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 5-(4-methoxyphenyl)-3-chloro-2-fluorobenzotrifluoride.
Materials:
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5-Bromo-3-chloro-2-fluorobenzotrifluoride (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Toluene and Water (e.g., 4:1 mixture)
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Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
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Vessel Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool under an inert atmosphere (N₂ or Ar).
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Causality: This step removes atmospheric moisture and oxygen, which can deactivate the boronic acid and oxidize the Pd(0) catalyst, respectively, thereby inhibiting the reaction.
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Reagent Addition: To the flask, add 5-Bromo-3-chloro-2-fluorobenzotrifluoride (e.g., 1.39 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and Pd(PPh₃)₄ (0.17 g, 0.15 mmol).
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Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. A strong base like K₂CO₃ is required to form the active borate complex necessary for the transmetalation step. The catalyst is used in a sub-stoichiometric amount as it is regenerated in each cycle.
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Solvent Addition and Degassing: Add the solvent system (e.g., 20 mL toluene, 5 mL water). The mixture is then thoroughly degassed by bubbling nitrogen or argon through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
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Causality: Degassing is a critical step to remove dissolved oxygen from the solvent, which is crucial for preserving the catalytic activity of the Pd(0) species.
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Reaction: The mixture is heated to reflux (approx. 85-90 °C) with vigorous stirring under the inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
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Workup and Extraction: After the reaction is complete (typically 4-12 hours), the mixture is cooled to room temperature. Deionized water is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
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Causality: The aqueous workup removes the inorganic base (K₂CO₃) and boronic acid byproducts. Extraction with an organic solvent isolates the desired product. The brine wash helps to remove residual water from the organic phase.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
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Causality: Drying removes trace water. Evaporation concentrates the product. Flash chromatography separates the target compound from unreacted starting materials, catalyst residues, and any byproducts, yielding the pure product.
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Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-3-chloro-2-fluorobenzotrifluoride is not widely available, data from structurally similar compounds like 2-bromo-5-fluorobenzotrifluoride suggests the following precautions. [8][9]
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Handling: Use in a well-ventilated area or a chemical fume hood. [8][9]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [8]Avoid breathing vapors or mist. [10]* Hazards: Expected to cause skin and serious eye irritation. [8][10]May cause respiratory irritation. [8][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][9]Keep away from incompatible materials such as strong oxidizing agents. [9][10] Conclusion
5-Bromo-3-chloro-2-fluorobenzotrifluoride is a potent synthetic intermediate whose value is derived from its densely functionalized aromatic core. The strategic arrangement of its substituents, particularly the reactive bromine atom and the bioisosteric trifluoromethyl group, makes it an attractive starting material for creating novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and the mechanisms by which it can be functionalized is key to unlocking its full potential in modern chemical synthesis.
References
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ChemUniverse. 5-BROMO-3-CHLORO-2-FLUOROBENZOTRIFLUORIDE [Q00505]. [Link]
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Tej-Direct. 5-Bromo-2-fluorobenzotrifluoride: A Crucial Building Block for Pharma Innovation. [Link]
-
Tej-Direct. The Role of 5-Bromo-2-fluorobenzotrifluoride in Modern Chemical Synthesis. [Link]
-
NET. 5-Bromo-2-fluorobenzotrifluoride Safety Data Sheet. [Link]
- Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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